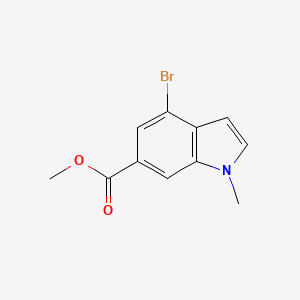

methyl 4-bromo-1-methyl-1H-indole-6-carboxylate

Overview

Description

“Methyl 4-bromo-1-methyl-1H-indole-6-carboxylate” is a chemical compound with the molecular formula C10H8BrNO2 . It is a solid substance and has a molecular weight of 254.08 .

Molecular Structure Analysis

The InChI code for “methyl 4-bromo-1-methyl-1H-indole-6-carboxylate” is 1S/C10H8BrNO2/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6/h2-5,12H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 4-bromo-1-methyl-1H-indole-6-carboxylate” is a solid substance . It has a molecular weight of 254.08 . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.19, indicating its lipophilicity .Scientific Research Applications

Pharmaceutical Research Inhibitors Synthesis

Indole derivatives, including “methyl 4-bromo-1-methyl-1H-indole-6-carboxylate”, are often used in pharmaceutical research for synthesizing inhibitors targeting various biological pathways. For instance, they serve as reactants for preparing D-glutamic acid-based inhibitors of E. coli MurD ligase, which is a crucial enzyme in the bacterial cell wall biosynthesis .

Medicinal Chemistry Kinase Inhibitors Development

These compounds are also pivotal in developing kinase inhibitors, such as interleukin-2 inducible T cell kinase inhibitors. These inhibitors have significant therapeutic potential in treating autoimmune diseases and certain types of cancer by modulating immune cell activity .

Antiviral Agents Influenza Treatment

Some indole derivatives exhibit inhibitory activity against influenza A virus, showcasing their potential as antiviral agents. The structural features of indole compounds can be optimized to enhance their selectivity and potency against various viral strains .

Anti-Cancer Agents Novel Therapeutics

The indole scaffold is a common feature in many anti-cancer agents. Researchers design and synthesize novel compounds based on this core structure to discover new anti-tumor agents with improved efficacy and safety profiles .

Synthetic Chemistry Bartoli Indole Synthesis

Indole derivatives are used in synthetic chemistry methods such as Bartoli indole synthesis, which is a versatile approach to constructing complex indole frameworks useful in various chemical syntheses .

Biological Studies Activity Profiling

The diverse biological activities of indole derivatives make them suitable candidates for profiling studies to understand their interaction with biological targets, which can lead to the discovery of new drug candidates .

Chemical Biology Probe Development

Indoles are also employed in chemical biology for developing probes that can help elucidate biological processes at the molecular level, aiding in the understanding of disease mechanisms and the identification of therapeutic targets .

Material Science Organic Electronic Materials

While not directly mentioned in the search results, indoles’ electronic properties make them interesting candidates for material science research, particularly in developing organic electronic materials due to their conjugated systems.

MilliporeSigma - Indole-6-carboxylic acid Synthesis of indole derivatives - RSC Publishing Biological potential of indole derivatives - SpringerOpen Novel anti-cancer agents - SpringerLink

Safety and Hazards

“Methyl 4-bromo-1-methyl-1H-indole-6-carboxylate” is harmful if swallowed and may cause respiratory irritation. It also causes skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, calling a poison center or doctor if swallowed, and washing with plenty of soap and water if it comes into contact with skin .

properties

IUPAC Name |

methyl 4-bromo-1-methylindole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-13-4-3-8-9(12)5-7(6-10(8)13)11(14)15-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUACGERBUGWNBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=C(C=C2Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-bromo-1-methyl-1H-indole-6-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl({2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl})amine](/img/structure/B1426922.png)

![3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline](/img/structure/B1426926.png)

![7-Oxa-2-azaspiro[4.5]decane](/img/structure/B1426930.png)

![2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1426937.png)